molecular formula C18H20N6O2S B5965679 N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide

N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B5965679
M. Wt: 384.5 g/mol
InChI Key: IBUALYAURISOBA-UHFFFAOYSA-N
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Description

N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that features a unique structure combining imidazole, thiadiazole, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling with piperidine and pyridine derivatives under controlled conditions. Common reagents used in these reactions include phosphoryl chloride, thionyl chloride, and various amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-12-22-24-11-15(21-18(24)27-12)8-20-17(26)13-5-6-16(25)23(9-13)10-14-4-2-3-7-19-14/h2-4,7,11,13H,5-6,8-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUALYAURISOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)CNC(=O)C3CCC(=O)N(C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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